

Spectroscopic Insights into Phenol-Water Complexes: A Technical Guide

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Compound of Interest

Compound Name: Phenol;tetrahydrate

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Introduction

Phenol, a fundamental aromatic alcohol, serves as a crucial building block in numerous industrial and pharmaceutical applications. Its interaction with water is of significant interest in understanding solvation, protein folding, and its environmental fate. While the concept of a stable, crystalline phenol-tetrahydrate is not extensively documented in scientific literature, the study of phenol-water clusters, denoted as phenol-(H₂O)_n, provides a detailed view into the progressive hydration of the phenol molecule. This technical guide offers an in-depth analysis of the spectroscopic characteristics of phenol-water complexes, with a particular focus on clusters where *n* ranges from 1 to 4. The data and methodologies presented herein are vital for researchers engaged in the study of non-covalent interactions, solvation dynamics, and the structural elucidation of hydrated organic molecules.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of phenol and its hydrated clusters. These values are extracted from various experimental and computational studies and provide a comparative overview of the effect of hydration on the vibrational and electronic properties of phenol.

Infrared (IR) Spectroscopy Data

Table 1: O-H and C-H Stretching Vibrational Frequencies (cm^{-1}) of Phenol-(H_2O) $_n$ Clusters ($n=0-4$) in the S_0 State.

Species	Phenolic O-H Stretch	Symmetric H_2O O-H Stretch	Antisymmetric H_2O O-H Stretch	Aromatic C-H Stretch	Reference
Bare Phenol	3657	-	-	~3050	[1][2]
Phenol-(H_2O) ₁	3524	-	3748	~3050	[1]
Phenol-(H_2O) ₂	3379	3640	3730	-	
Phenol-(H_2O) ₃	3340	-	-	-	
Phenol-(H_2O) ₄ (isomer 1)	3299	-	-	-	[3]
Phenol-(H_2O) ₄ (isomer 2)	3180	-	-	-	

Note: The vibrational frequencies for $n=2-4$ are based on a combination of experimental data and ab initio calculations. The presence of multiple isomers for larger clusters can lead to different observed frequencies.

Raman Spectroscopy Data

Table 2: Raman Vibrational Frequencies (cm^{-1}) of Phenol and Phenol-(H_2O)₁.

Species	Phenolic O-H Stretch	Reference
Bare Phenol	3657	[1][2]
Phenol-(H_2O) ₁	3524	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific NMR data for isolated phenol-(H₂O)_n clusters is scarce due to the dynamic nature of these complexes in solution, the following provides typical chemical shifts for phenol in an aqueous environment.

Table 3: ¹H NMR Chemical Shifts (ppm) for Phenol.

Proton	Chemical Shift (ppm)	Solvent/Conditions	Reference
Hydroxyl (-OH)	4.0 - 8.0 (broad)	Varies with concentration and solvent	[4]
Aromatic (ortho)	~6.9	CDCl ₃	[5]
Aromatic (meta)	~7.3	CDCl ₃	[5]
Aromatic (para)	~7.0	CDCl ₃	[5]

The broadness of the hydroxyl proton signal is a result of rapid proton exchange with water molecules.[6]

Experimental Protocols

The spectroscopic data presented above are primarily obtained through advanced molecular beam and laser spectroscopy techniques, which allow for the study of isolated, cold molecular clusters.

Infrared-Ultraviolet (IR-UV) Double Resonance Spectroscopy

This is a powerful technique for obtaining size-specific vibrational spectra of molecular clusters.

- Cluster Generation: A gaseous mixture of phenol and water vapor, diluted in a carrier gas like Helium, is expanded through a pulsed nozzle into a high-vacuum chamber. This supersonic expansion cools the molecules and promotes the formation of phenol-(H₂O)_n clusters.[1]

- **Ionization and Mass Selection:** The clusters are intersected by a UV laser beam tuned to a specific electronic transition of a particular cluster size. This selectively ionizes the desired cluster, which is then identified by a time-of-flight (TOF) mass spectrometer.
- **Vibrational Excitation:** An IR laser is introduced prior to the UV laser. When the IR laser is resonant with a vibrational transition of the selected cluster, the cluster absorbs the IR photon.
- **Signal Detection:** The absorption of the IR photon leads to a depletion of the ion signal for that specific cluster size, as the vibrationally excited cluster may dissociate or have a shifted absorption for the UV laser. By scanning the IR laser frequency and monitoring the ion signal, a vibrational spectrum is recorded.^[1]

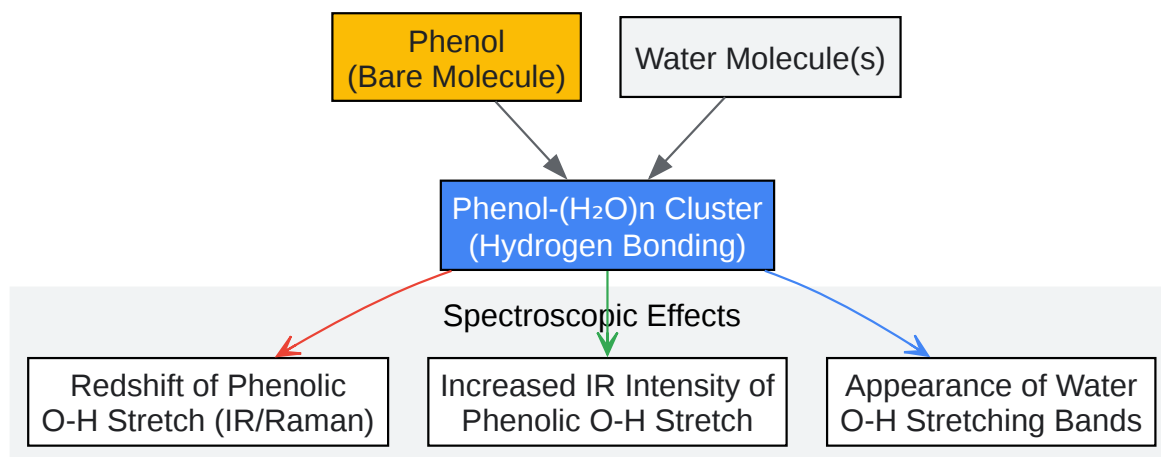
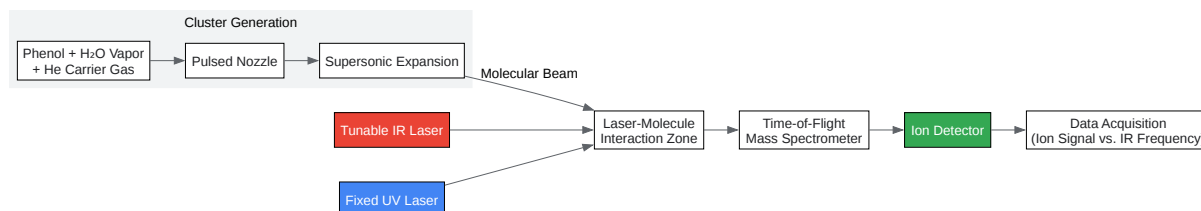
Stimulated Raman-Ultraviolet (SR-UV) Double Resonance Spectroscopy

This method is employed to observe Raman-active vibrations, such as the symmetric O-H stretch, which may be weak in IR spectroscopy.

- **Cluster Generation and Selection:** Similar to the IR-UV double resonance technique, clusters are generated in a supersonic expansion and a specific cluster size is targeted using a UV laser for ionization and mass spectrometric detection.^{[1][2]}
- **Raman Excitation:** Two laser beams, a pump and a Stokes beam, are overlapped in time and space and interact with the molecular beam. When the frequency difference between the pump and Stokes lasers matches a Raman-active vibrational frequency of the target cluster, stimulated Raman scattering occurs, leading to a population of the vibrationally excited state.
- **Signal Detection:** The subsequent UV ionization laser probes the vibrationally excited population. An enhancement in the ion signal is observed when the Raman transition is resonant. The Raman spectrum is obtained by scanning the frequency difference between the pump and Stokes lasers.^{[1][2]}

Visualizations

Experimental Workflow for IR-UV Double Resonance Spectroscopy



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